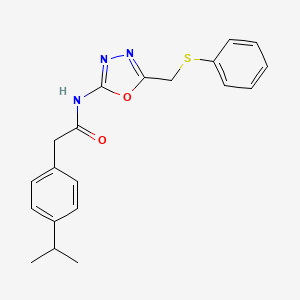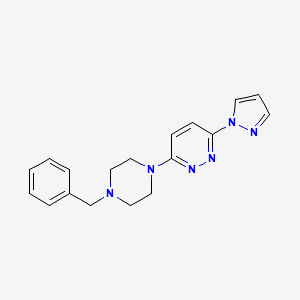![molecular formula C21H14ClNO B2567870 3-[(4-chlorophenyl)amino]-2-phenyl-1H-inden-1-one CAS No. 931347-90-9](/img/structure/B2567870.png)
3-[(4-chlorophenyl)amino]-2-phenyl-1H-inden-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-[(4-chlorophenyl)amino]-2-phenyl-1H-inden-1-one” is likely to be an organic compound consisting of an indenone core with a phenyl group at the 2-position and a 4-chlorophenylamino group at the 3-position. Indenones are a type of aromatic compound that contain a fused cyclopentene and benzene ring, and they are often used in organic synthesis due to their reactivity .
Molecular Structure Analysis
The molecular structure of “3-[(4-chlorophenyl)amino]-2-phenyl-1H-inden-1-one” would likely be determined by techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry . These techniques can provide information on the connectivity of the atoms, the presence of functional groups, and the overall 3D structure of the molecule.
Chemical Reactions Analysis
The chemical reactivity of “3-[(4-chlorophenyl)amino]-2-phenyl-1H-inden-1-one” would likely be influenced by the presence of the indenone core, the phenyl group, and the 4-chlorophenylamino group . The indenone core is a type of α,β-unsaturated carbonyl compound, which are often involved in reactions such as Michael additions or Aldol condensations.
Physical And Chemical Properties Analysis
The physical and chemical properties of “3-[(4-chlorophenyl)amino]-2-phenyl-1H-inden-1-one” would be influenced by its molecular structure . For example, the presence of the aromatic rings might contribute to its solubility in organic solvents, and the presence of the carbonyl group might influence its reactivity.
Wissenschaftliche Forschungsanwendungen
Antiviral Activity
Indole derivatives, which include “3-[(4-chlorophenyl)amino]-2-phenyl-1H-inden-1-one”, have been found to possess antiviral activity . For instance, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .
Anti-inflammatory Properties
Indole derivatives have also been found to have anti-inflammatory properties . This suggests that “3-[(4-chlorophenyl)amino]-2-phenyl-1H-inden-1-one” could potentially be used in the treatment of conditions characterized by inflammation .
Anticancer Applications
Indole derivatives have shown potential in the treatment of cancer . It’s possible that “3-[(4-chlorophenyl)amino]-2-phenyl-1H-inden-1-one” could be used in cancer treatment, although further research would be needed to confirm this.
Anti-HIV Activity
Indole derivatives have been found to possess anti-HIV activity . This suggests that “3-[(4-chlorophenyl)amino]-2-phenyl-1H-inden-1-one” could potentially be used in the treatment of HIV .
Antioxidant Properties
Indole derivatives have been found to have antioxidant properties . This suggests that “3-[(4-chlorophenyl)amino]-2-phenyl-1H-inden-1-one” could potentially be used in the treatment of conditions characterized by oxidative stress .
Antimicrobial Activity
Quinazolinone derivatives, which include “3-[(4-chlorophenyl)amino]-2-phenyl-1H-inden-1-one”, have been found to possess antimicrobial activity . This suggests that “3-[(4-chlorophenyl)amino]-2-phenyl-1H-inden-1-one” could potentially be used in the treatment of bacterial infections .
Safety And Hazards
Eigenschaften
IUPAC Name |
3-(4-chloroanilino)-2-phenylinden-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14ClNO/c22-15-10-12-16(13-11-15)23-20-17-8-4-5-9-18(17)21(24)19(20)14-6-2-1-3-7-14/h1-13,23H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHNLBEMZYYHAJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C3=CC=CC=C3C2=O)NC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-chlorophenyl)amino]-2-phenyl-1H-inden-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3-Chloro-1-benzothiophen-2-yl)-[3,5-dimethyl-4-(2-nitrophenyl)sulfanylpyrazol-1-yl]methanone](/img/structure/B2567787.png)
![3-[(4-Tert-butylphenyl)sulfonyl]-5-chloro[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2567788.png)
![2-(4-(tert-butyl)phenyl)-3-(furan-2-ylmethyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2567790.png)
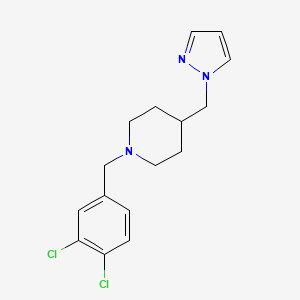
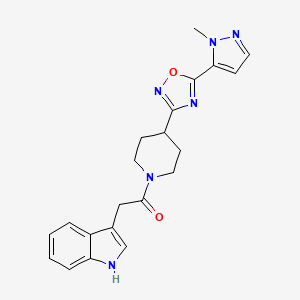

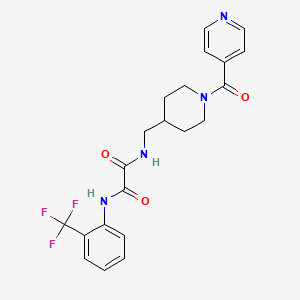
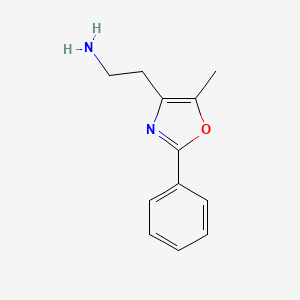
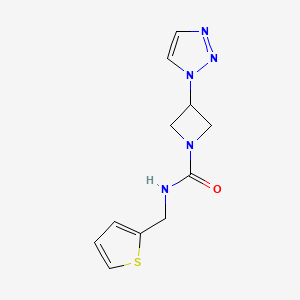
![N-methyl-N'-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)thiourea](/img/structure/B2567804.png)
![N-[cyano(2-fluorophenyl)methyl]-3-[(2-nitrophenyl)amino]propanamide](/img/structure/B2567806.png)
